

# In-depth Technical Guide to the NMR Data of Methyl Chroman-2-carboxylate

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## Compound of Interest

Compound Name: *Methyl chroman-2-carboxylate*

Cat. No.: B1354886

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for **methyl chroman-2-carboxylate**. Due to the limited availability of directly published experimental NMR spectra for the unsubstituted parent compound, this guide presents predicted NMR data alongside experimental data for closely related analogs to serve as a valuable reference for researchers in the field. This document also outlines standard experimental protocols for the synthesis of chroman-2-carboxylates and the acquisition of NMR data.

## Predicted NMR Spectral Data

Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **methyl chroman-2-carboxylate** provide a foundational understanding of the expected chemical shifts and coupling patterns. These predictions are based on computational models and can be used as a preliminary guide for spectral assignment.

Table 1: Predicted  $^1\text{H}$  NMR Data for **Methyl Chroman-2-carboxylate**

Atom No.	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2	4.80	dd	8.0, 4.0
3 $\alpha$	2.30	m	-
3 $\beta$	2.20	m	-
4 $\alpha$	2.90	m	-
4 $\beta$	2.80	m	-
5	7.15	d	7.5
6	6.90	t	7.5
7	7.20	t	7.5
8	6.85	d	7.5
OCH <sub>3</sub>	3.75	s	-

Table 2: Predicted <sup>13</sup>C NMR Data for **Methyl Chroman-2-carboxylate**

Atom No.	Chemical Shift ( $\delta$ , ppm)
2	75.0
3	28.0
4	24.0
4a	121.0
5	128.0
6	120.0
7	129.0
8	117.0
8a	154.0
C=O	171.0
OCH <sub>3</sub>	52.0

## Experimental NMR Data of Related Compounds

While specific experimental data for the title compound is not readily available in the reviewed literature, data from structurally similar compounds, such as 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, can provide valuable insights into the expected spectral features.

Table 3: Experimental  $^1\text{H}$  NMR Data for 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid[1][2]

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
COOH	10.96	m	-
Ar-H	6.70-7.10	m	-
H-2	4.74	dd	8.0, 4.0
H-4	2.90-2.75	m	-
H-3	2.32-2.12	m	-

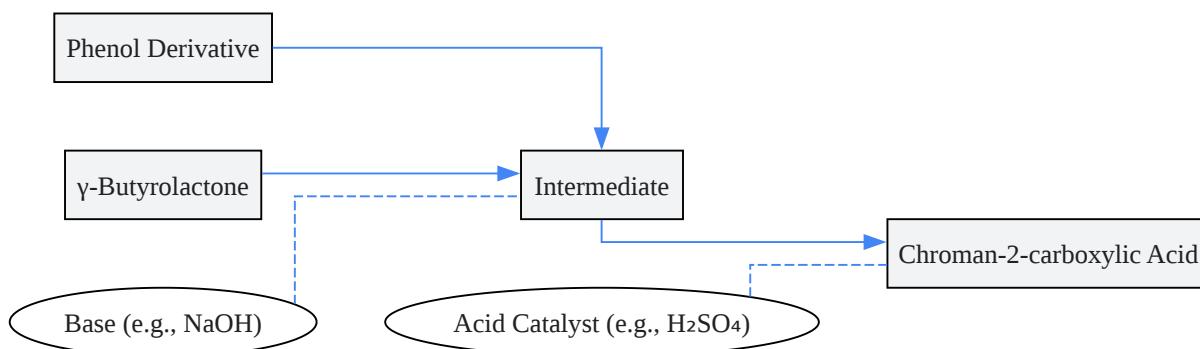
Note: The spectrum was recorded in  $\text{CDCl}_3$  at 400 MHz.[\[2\]](#)

## Experimental Protocols

### Synthesis of Chroman-2-carboxylic Acids and their Methyl Esters

A general method for the synthesis of chroman-2-carboxylic acids involves the reaction of a phenol with a  $\gamma$ -butyrolactone compound in the presence of a base to form an intermediate, which is then cyclized under acidic conditions. The resulting carboxylic acid can be esterified to the methyl ester using standard procedures.

Workflow for the Synthesis of Chroman-2-carboxylic Acid:



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Caption: Synthesis of Chroman-2-carboxylic Acid.

#### Esterification to **Methyl Chroman-2-carboxylate**:

The synthesized chroman-2-carboxylic acid can be converted to its methyl ester by reacting it with methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.

## NMR Data Acquisition

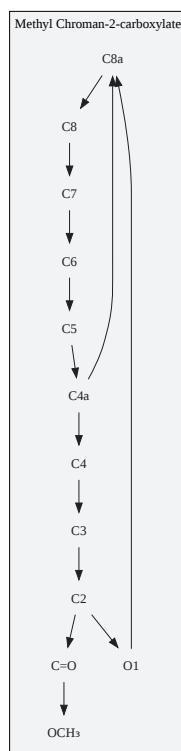
A standard protocol for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **methyl chroman-2-carboxylate** in about 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or Acetone-d<sub>6</sub>) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher.
- <sup>1</sup>H NMR Acquisition:
  - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
  - Acquire the <sup>1</sup>H spectrum using a standard pulse sequence.
  - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
  - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Acquire the <sup>13</sup>C spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

- Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
- A larger number of scans is usually required for  $^{13}\text{C}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

## Molecular Structure and Atom Numbering

The structural representation and atom numbering scheme for **methyl chroman-2-carboxylate** are crucial for the unambiguous assignment of NMR signals.



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Caption: Structure of **Methyl Chroman-2-carboxylate**.

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## References

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- 2. CN108148032B - Preparation method and application of 3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid compound - Google Patents [patents.google.com]
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